molecular formula C8H6F3NO2S B2799644 {[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid CAS No. 244006-15-3

{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid

Cat. No.: B2799644
CAS No.: 244006-15-3
M. Wt: 237.2
InChI Key: HLRZBKKLNAKHDT-UHFFFAOYSA-N
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Description

“{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid” is a unique chemical compound with the empirical formula C8H6F3NO2S . It has a molecular weight of 237.20 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of “this compound” is O=C(O)CSC1=NC=C(C=C1)C(F)(F)F . The InChI is 1S/C8H6F3NO2S/c9-8(10,11)5-1-2-6(12-3-5)15-4-7(13)14/h1-3H,4H2,(H,13,14) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antimycobacterial Activity

Derivatives of {[5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide} have been synthesized and evaluated for their in vitro antimycobacterial activity. These compounds demonstrated modest activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating their potential utility in addressing infections caused by these pathogens (Mamolo et al., 2001); (Mamolo et al., 2002).

Corrosion Inhibition

The efficacy of [(2-pyridin-4-ylethyl)thio]acetic acid (P1) in corrosion inhibition of steel in sulfuric acid solutions has been studied. Results indicate that P1 acts as a mixed inhibitor, showing a high inhibition efficiency that increases with concentration. The maximum efficiency observed was 82% at a concentration of 5 × 10−3 M, suggesting its strong potential for protecting metal surfaces in acidic environments (Bouklah et al., 2005).

Quantum Chemical Investigation of Molecular Properties

Quantum chemical calculations and thermodynamic parameters for various compounds, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA), have been conducted using DFT and Gaussian 94 software. These studies focused on electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the molecular densities and potential applications of these compounds in various fields (Bouklah et al., 2012).

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement H302 . It falls under the hazard classification Acute Tox. 4 Oral . The storage class code is 11 - Combustible Solids . The WGK is 3 . The flash point is not applicable .

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c9-8(10,11)5-1-2-6(12-3-5)15-4-7(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRZBKKLNAKHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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